8-(3,5-Dimethylbenzoyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,5-Dimethylbenzoyl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. This specific compound features a benzoyl group substituted at the 8th position of the quinoline ring, with two methyl groups at the 3rd and 5th positions of the benzoyl ring. This structural configuration imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethylbenzoyl)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. The reaction involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst. For this specific compound, the starting materials are 3,5-dimethylbenzoyl chloride and 8-aminoquinoline. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid, with a catalytic amount of hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Dimethylbenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzoyl group or the quinoline ring can be substituted with different functional groups using reagents like halogens, alkyl halides, or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine), alkyl halides, and organometallic reagents.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
8-(3,5-Dimethylbenzoyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is being investigated for its role in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. .
Mechanism of Action
The mechanism of action of 8-(3,5-Dimethylbenzoyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, it can inhibit specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position, known for its antimicrobial properties.
3,5-Dimethylbenzoylquinoline: A similar compound with different substitution patterns on the benzoyl ring.
Uniqueness
8-(3,5-Dimethylbenzoyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be as effective .
Properties
Molecular Formula |
C18H15NO |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-quinolin-8-ylmethanone |
InChI |
InChI=1S/C18H15NO/c1-12-9-13(2)11-15(10-12)18(20)16-7-3-5-14-6-4-8-19-17(14)16/h3-11H,1-2H3 |
InChI Key |
OAHKBLQVTZRAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC3=C2N=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.